4-[2-(trifluoromethyl)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine
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Overview
Description
4-[2-(trifluoromethyl)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is a compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties . This particular compound features a trifluoromethyl group, which can enhance its pharmacokinetic properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(trifluoromethyl)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine typically involves the following steps:
Formation of the Pyrrolo Ring: The initial step involves the formation of the pyrrolo ring through a cyclization reaction.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent.
Cyclocondensation: The final step involves the cyclocondensation of the intermediate with an appropriate benzodiazepine precursor.
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow synthesis, which offers several advantages, including improved reaction control, higher yields, and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[2-(trifluoromethyl)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethylating agents such as trifluoromethyl iodide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
4-[2-(trifluoromethyl)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on various biological pathways and its interaction with biological targets.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(trifluoromethyl)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and anticonvulsant properties .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic properties.
Clonazepam: Known for its anticonvulsant effects.
Fludiazepam: Features a similar benzodiazepine core structure.
Uniqueness
The presence of the trifluoromethyl group in 4-[2-(trifluoromethyl)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine enhances its pharmacokinetic properties, making it more potent and effective compared to other benzodiazepines .
Properties
Molecular Formula |
C19H15F3N2 |
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Molecular Weight |
328.3 g/mol |
IUPAC Name |
4-[2-(trifluoromethyl)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine |
InChI |
InChI=1S/C19H15F3N2/c20-19(21,22)15-8-3-2-7-14(15)18-17-10-5-11-24(17)16-9-4-1-6-13(16)12-23-18/h1-11,18,23H,12H2 |
InChI Key |
XQKNXKHZYXBGMR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2N3C=CC=C3C(N1)C4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
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